molecular formula C26H28N4O5S2 B15102499 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15102499
M. Wt: 540.7 g/mol
InChI Key: GXKOJOOPSLPPSH-PGMHBOJBSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) conjugated to a pyridopyrimidinone system via a Z-configuration methylidene bridge. Key substituents include a 3,4-dimethoxyphenyl ethyl group on the thiazolidinone ring and a 3-methoxypropyl amino group on the pyridopyrimidinone moiety. The methoxy groups likely enhance solubility and metabolic stability compared to non-polar analogs .

Properties

Molecular Formula

C26H28N4O5S2

Molecular Weight

540.7 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O5S2/c1-33-14-6-11-27-23-18(24(31)29-12-5-4-7-22(29)28-23)16-21-25(32)30(26(36)37-21)13-10-17-8-9-19(34-2)20(15-17)35-3/h4-5,7-9,12,15-16,27H,6,10-11,13-14H2,1-3H3/b21-16-

InChI Key

GXKOJOOPSLPPSH-PGMHBOJBSA-N

Isomeric SMILES

COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Canonical SMILES

COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.
  • Introduction of the thiazolidin-5-ylidene moiety via condensation reactions.
  • Functionalization of the aromatic ring with methoxy groups through electrophilic aromatic substitution.
  • Attachment of the amino and methoxypropyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace functional groups on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions can be explored for drug design and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, preventing substrate binding or catalysis.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites, either activating or blocking the receptor’s normal function.

    Pathway Involvement: The compound might influence cellular pathways by interacting with key proteins or signaling molecules, altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

3-((Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl)-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (MolPort-000-693-925) Structural Differences: Replaces the 3,4-dimethoxyphenyl ethyl group with a 2-methoxyethyl substituent and substitutes the 3-methoxypropyl amino group with a 1-phenylethyl moiety. Impact: The phenyl group may enhance lipophilicity and membrane penetration, while the smaller methoxyethyl chain reduces steric hindrance . Activity: Reported to exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) .

6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones Structural Differences: Lack the pyridopyrimidinone system but retain the thioxo-pyrimidinone core. Impact: Simplified structure reduces synthetic complexity but may limit target specificity. Activity: Demonstrated antifungal activity against Candida albicans (IC₅₀ = 25–40 µg/mL) .

Ethyl Esters of 2-(R-Phenyl)-4-oxo-thiazolidin-3-yl Propionic Acid Structural Differences: Feature azo linkages and ester groups instead of fused pyridopyrimidinone systems. Activity: Showed DPPH radical scavenging activity (EC₅₀ = 18–45 µg/mL) .

Physicochemical Properties

  • Solubility : Polar methoxypropyl and thioxo groups enhance aqueous solubility relative to purely aromatic analogs .

Key Research Findings

  • Structure-Activity Relationship (SAR) : Methoxy groups at the 3,4-positions on the phenyl ring correlate with improved antimicrobial activity compared to halogenated analogs .
  • Synergistic Effects: The fused pyridopyrimidinone-thiazolidinone system may exhibit dual inhibition of bacterial enzymes (e.g., dihydrofolate reductase and β-lactamase) .
  • Limitations : High molecular weight (~550 g/mol) may limit oral bioavailability, necessitating formulation optimization .

Biological Activity

The compound 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry due to its diverse functional groups and heterocyclic structures. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidin-4-one framework combined with a thiazolidin ring and methoxy groups. These structural elements contribute to its biological properties, including potential interactions with various biological targets.

Structural Formula

The molecular formula of the compound is C24H24N4O4SC_{24}H_{24}N_{4}O_{4}S, indicating the presence of multiple functional groups that enhance its reactivity and biological activity.

Antibacterial Properties

Preliminary studies suggest that compounds similar to this one exhibit significant antibacterial activity. The thiazolidin and pyrimidine derivatives have been reported to inhibit various bacterial enzymes and cellular pathways associated with infection. For example, compounds in this class have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. The thiazolidin and pyrimidine moieties are known to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells .

The biological activity of This compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in bacterial metabolism and cancer cell signaling pathways.
  • Receptor Binding : It could interact with specific receptors or proteins, modulating their activity and influencing cellular responses.

Synthesis

The synthesis of this compound can be approached through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. MCRs are advantageous due to their ability to produce high yields with fewer steps compared to traditional synthetic methods .

Study 1: Antibacterial Activity

A study demonstrated the antibacterial efficacy of a related thiazolidin derivative against a panel of bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell viability. The IC50 values were recorded as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

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